molecular formula C4H3F5O2 B1293375 Methyl pentafluoropropionate CAS No. 378-75-6

Methyl pentafluoropropionate

Cat. No. B1293375
Key on ui cas rn: 378-75-6
M. Wt: 178.06 g/mol
InChI Key: JMKJCPUVEMZGEC-UHFFFAOYSA-N
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Patent
US04723016

Procedure details

The procedure of Example 1 was followed using methyl perfluoropropionate (3 mL, 23.4 mmol), sodium trimethylsilanolate (2.63 g, 23.4 mmol), dry methylene chloride (100 mL), and a 1 h reaction time. Sodium perfluoropropionate (4.0 g, 92% yield) was obtained as a white solid: 1H NMR (D2O) δ -82.4 (t, J=2 Hz, CF3, 3F), -120.1 ppm (q, J=2 Hz, CF2, 2F).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
sodium trimethylsilanolate
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[C:3]([O:5]C)=[O:4].C[Si](C)(C)[O-].[Na+:17]>C(Cl)Cl>[F:1][C:2]([F:11])([C:7]([F:10])([F:9])[F:8])[C:3]([O-:5])=[O:4].[Na+:17] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
FC(C(=O)OC)(C(F)(F)F)F
Step Two
Name
sodium trimethylsilanolate
Quantity
2.63 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a 1 h reaction time
Duration
1 h

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)[O-])(C(F)(F)F)F.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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